

Berzosertib mechanism of action in DNA damage response

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Berzosertib

Cat. No.: B612160

[Get Quote](#)

An In-depth Technical Guide on the Core Mechanism of Action of **Berzosertib** in the DNA Damage Response

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Berzosertib (also known as M6620, VX-970, and VE-822) is a first-in-class, potent, and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR)[1][2]. By targeting the ATR-Checkpoint Kinase 1 (Chk1) signaling pathway, **Berzosertib** abrogates cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells[3][4]. This mechanism is particularly effective in tumors with underlying DDR deficiencies, such as mutations in ATM or TP53, through a concept known as synthetic lethality[2][5]. This guide provides a comprehensive overview of **Berzosertib**'s mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.

The Role of ATR in the DNA Damage Response

The DNA Damage Response is a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genomic integrity. A key apical regulator of the DDR is the serine/threonine kinase ATR, which is primarily activated in response to single-strand DNA (ssDNA) breaks and replication stress[5][6]. Upon activation, ATR phosphorylates a multitude of downstream targets, most notably Checkpoint Kinase 1 (Chk1) at serine 345[7]. This

phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair[1][6]. This process is crucial for cell survival, especially in cancer cells which often experience high levels of replication stress due to oncogenic drivers[1].

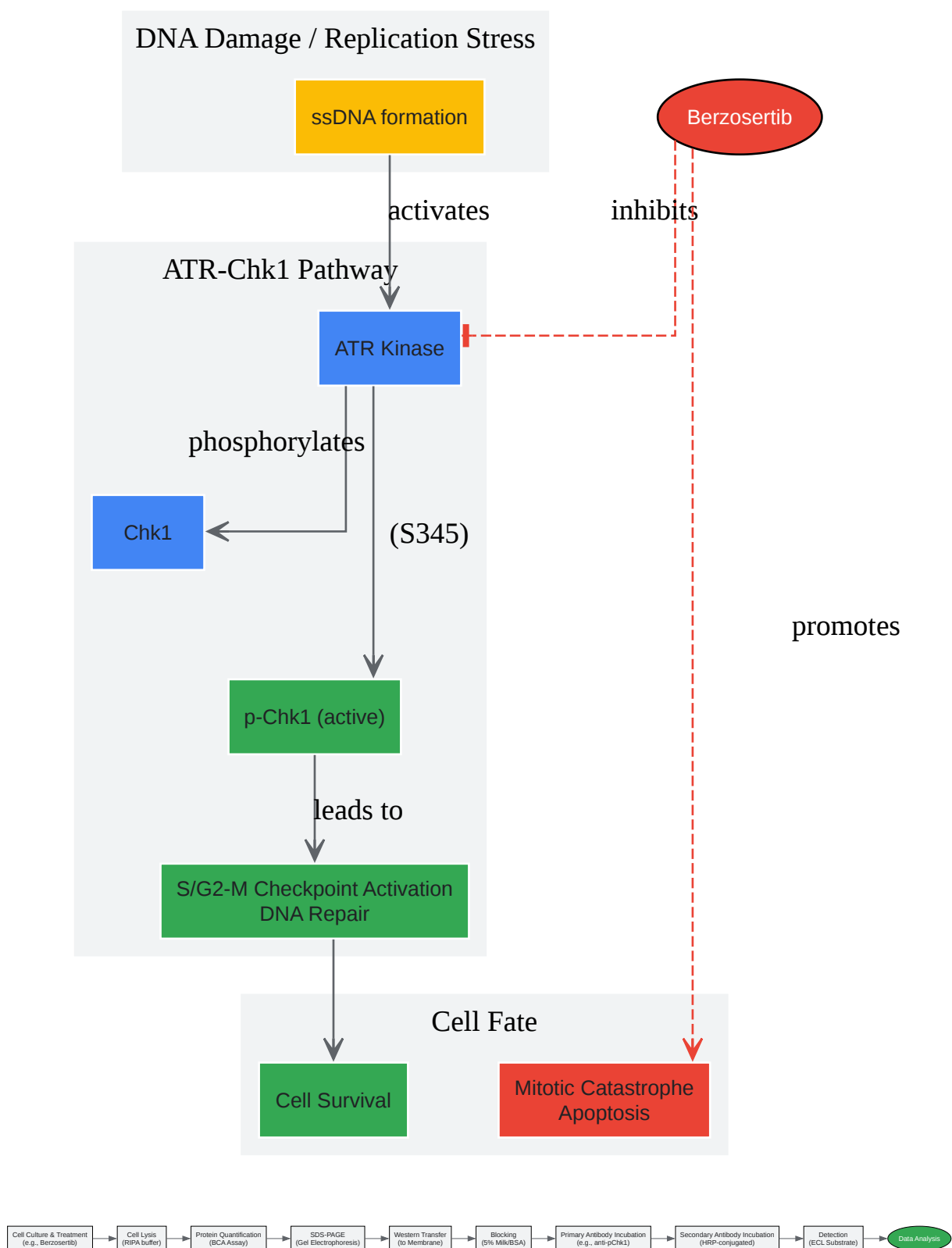
Berzosertib's Core Mechanism of Action

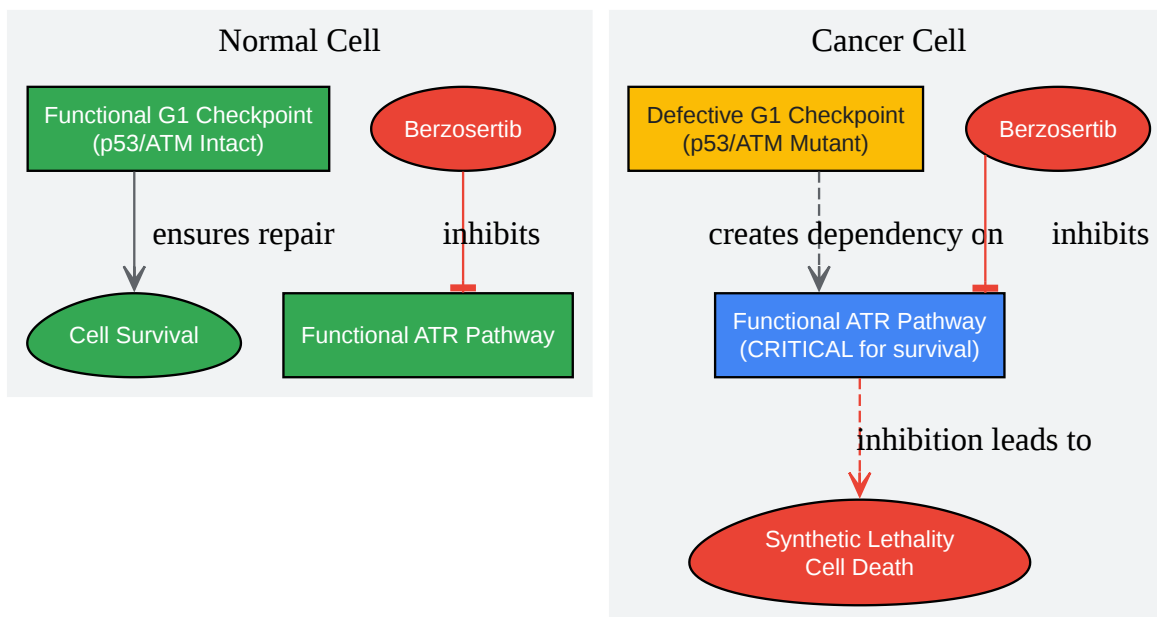
Berzosertib is an intravenous, highly potent, and selective inhibitor of ATR kinase with an IC50 of 19 nM[5]. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of ATR, which prevents the phosphorylation of its downstream substrates, including Chk1[3][4].

The key consequences of ATR inhibition by **Berzosertib** are:

- **Abrogation of Cell Cycle Checkpoints:** By preventing Chk1 activation, **Berzosertib** overrides the S and G2/M checkpoints. This forces cells with damaged DNA to enter mitosis prematurely[6][7].
- **Induction of Mitotic Catastrophe:** The entry into mitosis with unrepaired DNA damage leads to widespread chromosomal abnormalities and ultimately results in a form of cell death known as mitotic catastrophe[1][7].
- **Synthetic Lethality:** Many cancer cells have defects in other DDR pathways, such as a mutated or deficient G1 checkpoint regulator like TP53 or ATM[5][7]. These cells become critically dependent on the ATR-mediated S and G2/M checkpoints for survival. Inhibition of ATR by **Berzosertib** in such a context is synthetically lethal, as the cancer cells are left with no functional mechanism to halt the cell cycle and repair DNA damage[5][6].

Signaling Pathway: ATR Inhibition by Berzosertib





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Berzosertib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. Facebook [[cancer.gov](https://www.facebook.com/cancer.gov/)]
- 4. berzosertib - My Cancer Genome [mycancergenome.org]
- 5. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- 6. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Berzosertib mechanism of action in DNA damage response]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612160#berzosertib-mechanism-of-action-in-dna-damage-response]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com